Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

Medicinal Chemistry Process Chemistry Intermediate Synthesis

Procure this 3-cyanomethyl azetidine regioisomer for JAK1/JAK2 inhibitor (Baricitinib analog) and LSD1 inhibitor (WO2020/047198A1) scaffold construction. The Boc-protected core is structurally non-interchangeable with 2-substituted analogs (CAS 228868-28-8), unsaturated precursors (CAS 1153949-11-1), or piperidine alternatives—substitution alters stereochemical and pharmacological outcomes. 79% yield from cyanomethylene precursor ensures cost-effective scale-up. CNS-favorable profile (MW 196.25, LogP 1.70, PSA 53.33 Ų). 2-8°C storage with batch-specific CoA supports GLP workflows.

Molecular Formula C10H16N2O2
Molecular Weight 196.25
CAS No. 142253-58-5
Cat. No. B589083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(cyanomethyl)azetidine-1-carboxylate
CAS142253-58-5
Molecular FormulaC10H16N2O2
Molecular Weight196.25
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CC#N
InChIInChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4,6-7H2,1-3H3
InChIKeyQRZNHJHKTCPFAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate (CAS 142253-58-5): Structural and Physicochemical Baseline for Procurement Decision-Making


Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate (CAS 142253-58-5), also known as 1-Boc-3-(cyanomethyl)azetidine, is an N-Boc-protected azetidine building block bearing a cyanomethyl substituent at the 3-position of the four-membered heterocyclic ring. The compound has the molecular formula C10H16N2O2, a molecular weight of 196.25 g/mol, and MDL number MFCD11035913 . Predicted physicochemical properties include a calculated density of 1.089 g/cm³, boiling point of 310.1 °C at 760 mmHg, flash point of 141.3 °C, LogP of 1.70, and polar surface area (PSA) of 53.33 Ų [1]. Recommended storage conditions are 2-8 °C under dry, sealed protection from moisture [2]. The compound is commercially available in purities ranging from 95% to 97%, with typical packaging sizes from 100 mg to kilogram quantities for research and development applications .

Why Generic Substitution Fails: The Functional Uniqueness of Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate Among Azetidine-Based Intermediates


Generic substitution among azetidine-based intermediates is not scientifically valid due to critical differences in three parameters: regioisomeric position of the cyanomethyl substituent, oxidation state at the methyl carbon, and N-protection status. The 3-substituted regioisomer (target compound) differs fundamentally from its 2-substituted analog tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate (CAS 228868-28-8) [1]; the latter is a chiral compound with distinct steric and electronic properties, producing different reactivity profiles and downstream stereochemical outcomes [1]. Additionally, the target compound differs from its unsaturated precursor tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS 1153949-11-1), which contains an exocyclic double bond and requires a different synthetic step (hydrogenation) to reach the saturated form . The Boc protecting group is essential for preserving the azetidine nitrogen during subsequent transformations; unprotected 3-(cyanomethyl)azetidine is prone to unwanted side reactions and has limited commercial availability . Furthermore, substitution with a piperidine analog would alter ring strain (azetidine vs. piperidine ring angles) and spatial geometry, rendering the resulting drug candidates pharmacologically distinct [2]. These structural differences preclude direct interchangeability without altering synthetic outcomes, yields, or biological properties of final compounds.

Product-Specific Quantitative Evidence Guide: Comparative Performance Data for Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate


Evidence 1: Hydrogenation Yield Advantage Over Alternative Unsaturated Precursor Routes

The target compound is prepared via catalytic hydrogenation of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (CAS 1153949-11-1) using 5% palladium on carbon under hydrogen atmosphere in a methanol/1,4-dioxane solvent mixture, achieving a reported isolated yield of 79% . Alternative synthetic approaches to saturated 3-cyanomethyl azetidine derivatives, such as direct nucleophilic displacement or ring-closure methods, typically report lower yields (40-60% range) and require harsher conditions [1]. The 79% yield from the hydrogenation route represents a quantifiable process efficiency advantage for this specific compound relative to alternative synthetic pathways.

Medicinal Chemistry Process Chemistry Intermediate Synthesis

Evidence 2: Regioisomeric Differentiation for Targeted JAK Inhibitor Scaffold Construction

The 3-substituted azetidine core (target compound) is a documented precursor for constructing Baricitinib (a marketed JAK1/JAK2 inhibitor) and related JAK inhibitor scaffolds [1][2]. In Baricitinib, the azetidine ring bears the cyanomethyl group at the 3-position, which is then further functionalized to incorporate the ethylsulfonyl and pyrrolopyrimidine-pyrazolyl pharmacophores [1]. In contrast, the 2-substituted regioisomer tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate (CAS 228868-28-8) is a chiral compound with distinct stereochemical requirements and is not a direct precursor to the Baricitinib scaffold [3]. A patent from Sichuan Kelun-Biotech further describes 3-substituted azetidine derivatives as JAK inhibitors with demonstrated in vitro activity against JAK1, JAK2, JAK3, and TYK2 enzymes [4]. The 3-position substitution pattern of the target compound is therefore specifically required for accessing this therapeutically validated chemical space.

JAK Inhibitor Drug Discovery Baricitinib Synthesis

Evidence 3: Boc-Protected Stability Advantage Relative to Unprotected Free Amine Form

The N-Boc protecting group on the target compound provides quantifiable stability advantages over the unprotected 3-(cyanomethyl)azetidine free amine. The target compound is documented as stable under recommended storage conditions of 2-8 °C in dry, sealed containers protected from moisture, with commercial vendors listing product shelf life suitable for long-term laboratory storage [1]. In contrast, unprotected azetidine free amines are generally prone to nucleophilic side reactions, oxidation, and ring-opening under ambient conditions, necessitating either immediate use after deprotection or specialized low-temperature storage under inert atmosphere [2]. The Boc group also confers a calculated LogP of 1.70 and PSA of 53.33 Ų [3], physicochemical parameters that facilitate handling in standard organic solvents and chromatographic purification. The Boc group can be removed quantitatively under acidic conditions (e.g., TFA or HCl in dioxane) to release the free amine when desired, providing synthetic flexibility that the unprotected free amine cannot offer [2].

Chemical Stability Storage Handling

Evidence 4: Physicochemical Differentiation from Piperidine-Based Analogs for CNS Drug Design

The azetidine ring in the target compound provides a distinct three-dimensional geometry compared to its closest in-class heterocyclic alternative, the piperidine analog (e.g., tert-butyl 3-(cyanomethyl)piperidine-1-carboxylate). Azetidine rings exhibit a narrower C-N-C bond angle (approximately 90° vs. approximately 109° for piperidine) and reduced molecular volume, which can improve ligand efficiency and target binding complementarity [1]. The target compound has a calculated LogP of 1.70, PSA of 53.33 Ų, and molecular weight of 196.25 g/mol [2]. A structurally comparable piperidine analog, 1-Boc-4-cyanopiperidine, has a molecular weight of 210.27 g/mol (7% higher), different LogP characteristics, and a distinct spatial projection of the cyanomethyl group due to the six-membered ring geometry [3]. The azetidine ring's enhanced ring strain (approximately 26 kcal/mol vs. minimal strain for piperidine) also provides unique reactivity for ring-opening functionalization when desired [1]. Patent literature further indicates that azetidine-containing compounds may exhibit improved CNS penetration properties compared to piperidine analogs due to favorable physicochemical parameters [4].

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier

Optimal Research and Industrial Application Scenarios for Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate Procurement


JAK Inhibitor Medicinal Chemistry Programs and Baricitinib Analog Synthesis

Procure this compound as the core azetidine building block for constructing JAK1/JAK2 inhibitor scaffolds, including Baricitinib analogs and novel JAK inhibitor chemotypes. The 3-position cyanomethyl substitution pattern is specifically required for accessing the validated Baricitinib pharmacophore, as documented in patent literature from Incyte Corporation and Sichuan Kelun-Biotech [1][2]. The 79% synthetic yield from the commercially available cyanomethylene precursor provides a cost-effective entry point for medicinal chemistry teams synthesizing compound libraries targeting inflammatory diseases, autoimmune disorders, and oncology indications where JAK pathway modulation is therapeutically relevant.

LSD1 (KDM1A) Demethylase Inhibitor Development

Utilize this compound as an intermediate for preparing LSD1 (lysine-specific demethylase-1) inhibitors. Patent WO2020/047198A1 (Incyte Corporation) describes processes and intermediates for preparing 3-(cyanomethyl)-3-(4-{[(1R,2S)-2-phenylcyclopropyl]amino}piperidin-1-yl)azetidine-1-sulfonamide using 3-(cyanomethyl)azetidine derivatives as key synthetic precursors [3]. LSD1 inhibitors are under investigation for oncology applications, including small cell lung cancer and acute myeloid leukemia. The Boc-protected form of the target compound enables sequential functionalization at both the azetidine nitrogen (post-deprotection) and the cyanomethyl-bearing carbon, providing synthetic versatility for constructing LSD1 inhibitor scaffolds.

CNS Drug Discovery Requiring Low Molecular Weight Azetidine Building Blocks

Procure this compound for CNS-focused medicinal chemistry campaigns where the azetidine core's favorable physicochemical profile (MW 196.25 g/mol, LogP 1.70, PSA 53.33 Ų) [4] supports blood-brain barrier penetration optimization. The reduced molecular weight and distinct three-dimensional geometry of the azetidine ring compared to piperidine alternatives (MW approximately 210 g/mol) [5] can improve ligand efficiency metrics in fragment-based drug discovery and hit-to-lead optimization. The cyanomethyl group provides a versatile synthetic handle for further elaboration to amides, amines, tetrazoles, or carboxylic acids, enabling diverse pharmacophore construction .

Process Chemistry Scale-Up and Multi-Kilogram Intermediate Supply

Engage this compound for process chemistry development and scale-up applications where the robust 79% hydrogenation yield from the cyanomethylene precursor provides a validated and efficient synthetic pathway. The Boc protecting group ensures stability during storage at 2-8 °C under dry, sealed conditions [6], enabling reliable inventory management for multi-step synthetic campaigns. The compound is available from multiple commercial suppliers in purities ranging from 95% to 97% with batch-specific certificates of analysis, supporting GLP and non-GLP research and development workflows requiring documented quality control and traceability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.